

# Spectroscopic Profile of 1-Ethylpiperazine-2,3-dione: A Technical Guide

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## Compound of Interest

Compound Name: **1-Ethylpiperazine-2,3-dione**

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## Introduction

**1-Ethylpiperazine-2,3-dione**, with the CAS number 59702-31-7, is a heterocyclic compound of significant interest in pharmaceutical development, primarily as a key intermediate in the synthesis of piperacillin, a broad-spectrum  $\beta$ -lactam antibiotic.[1][2] Its molecular formula is C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> and it has a molecular weight of approximately 142.16 g/mol .[3][4] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for monitoring its role in synthetic pathways. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Ethylpiperazine-2,3-dione**, offering insights into its structural features.

The structural elucidation of such molecules is paramount in drug discovery and development to ensure the integrity of intermediates and the final active pharmaceutical ingredient (API). Spectroscopic techniques provide a definitive fingerprint of the molecule, allowing for unambiguous identification and the detection of potential impurities.

### Molecular Structure of **1-Ethylpiperazine-2,3-dione**

Caption: Molecular structure of **1-Ethylpiperazine-2,3-dione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Ethylpiperazine-2,3-dione**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming its structure.

## Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine derivatives is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Ethylpiperazine-2,3-dione** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. The choice of solvent can influence chemical shifts.[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz instrument.[5]
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).
  - Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## <sup>1</sup>H NMR Spectroscopic Data

Specific experimental <sup>1</sup>H NMR data for **1-Ethylpiperazine-2,3-dione** is not readily available in the public domain. The following is a predicted interpretation based on the molecular structure.

### Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.2	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub>
~3.4	Quartet	2H	-CH <sub>2</sub> CH <sub>3</sub>
~3.6	Triplet	2H	-N-CH <sub>2</sub> CH <sub>2</sub> -NH-
~3.8	Triplet	2H	-N-CH <sub>2</sub> CH <sub>2</sub> -NH-

| ~7.5 | Broad Singlet | 1H | -NH- |

Interpretation of Predicted <sup>1</sup>H NMR Spectrum: The ethyl group would present as a triplet for the methyl protons, coupled to the adjacent methylene group, and a quartet for the methylene protons, coupled to the methyl group. The two methylene groups of the piperazine ring are in different chemical environments. The one adjacent to the ethyl-substituted nitrogen would likely be shifted slightly downfield compared to the one adjacent to the NH group. Both would likely appear as triplets due to coupling with the neighboring methylene group. The proton on the secondary amine would appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopic Data

A <sup>13</sup>C NMR spectrum for **1-Ethylpiperazine-2,3-dione** is available from a 1980 source, though detailed peak assignments are not provided.[\[3\]](#)

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
<b>Data not available</b>	<b>-CH<sub>2</sub>CH<sub>3</sub></b>
Data not available	-CH <sub>2</sub> CH <sub>3</sub>
Data not available	-N-CH <sub>2</sub> CH <sub>2</sub> -NH-
Data not available	-N-CH <sub>2</sub> CH <sub>2</sub> -NH-
Data not available	-C=O

| Data not available | -C=O |

Interpretation of  $^{13}\text{C}$  NMR Spectrum: The spectrum is expected to show six distinct carbon signals. The methyl and methylene carbons of the ethyl group would appear in the upfield region. The two methylene carbons of the piperazine ring would have different chemical shifts. The two carbonyl carbons would be observed significantly downfield, typically in the range of 160-180 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **1-Ethylpiperazine-2,3-dione** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
  - Transfer the fine powder to a pellet-forming die.
- Pellet Formation:
  - Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent KBr pellet.

- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

## IR Spectroscopic Data

While the existence of an FTIR spectrum is noted in PubChem, a detailed list of absorption bands is not provided.[\[3\]](#) The following is a predicted interpretation based on the functional groups present.

### Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
~3200	Medium	N-H stretch (amide)
~2970, ~2880	Medium	C-H stretch (aliphatic)
~1700, ~1680	Strong	C=O stretch (amide)
~1460	Medium	C-H bend (methylene)

| ~1250 | Medium | C-N stretch |

Interpretation of IR Spectrum: The IR spectrum would be characterized by strong absorption bands for the two carbonyl groups of the dione structure. The presence of the N-H group would be indicated by a stretching vibration in the region of 3200  $\text{cm}^{-1}$ . Aliphatic C-H stretching and bending vibrations from the ethyl and piperazine ring methylene groups would also be prominent.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

## Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS).
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance, generating a mass spectrum.

## Mass Spectrometric Data

The NIST Mass Spectrometry Data Center provides the following major peaks for **1-Ethylpiperazine-2,3-dione**.<sup>[3]</sup>

### Major Mass Spectrometry Peaks

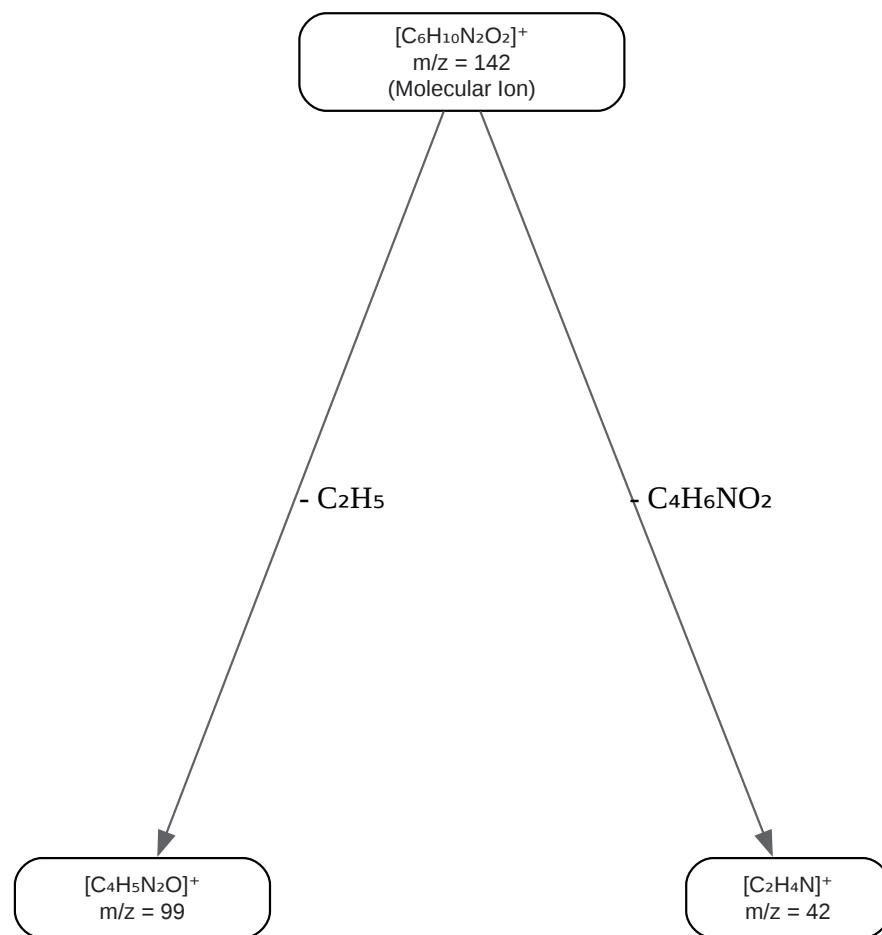
m/z	Relative Intensity (Molecular Ion)	Proposed Fragment
142		$[\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2]^+$
99	(Base Peak)	$[\text{C}_4\text{H}_5\text{N}_2\text{O}]^+$

| 42 | High |  $[\text{C}_2\text{H}_4\text{N}]^+$  |

Interpretation of Mass Spectrum and Fragmentation Pathway: The molecular ion peak at  $m/z$  142 confirms the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. A plausible fragmentation pathway could involve the initial loss of a propyl radical from the ethyl group and subsequent ring cleavage. The base peak at  $m/z$  99

likely results from a characteristic fragmentation of the piperazinedione ring. The peak at m/z 42 could correspond to an ethylamino fragment.

#### Proposed Fragmentation Pathway



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Caption: A simplified proposed fragmentation pathway for **1-Ethylpiperazine-2,3-dione**.

## Conclusion

The spectroscopic data for **1-Ethylpiperazine-2,3-dione** provides a detailed fingerprint for its molecular structure. While some specific experimental data, particularly for  $^1\text{H}$  NMR, is not widely published, the combination of available mass spectrometry and infrared data, along with predictive analysis based on its known structure, allows for a confident characterization of this important pharmaceutical intermediate. For researchers and scientists in drug development, a comprehensive understanding of this spectroscopic profile is essential for ensuring the quality and identity of this compound in the synthesis of piperacillin and other potential applications.

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